molecular formula C9H17ClN2O B6181017 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers CAS No. 2613383-08-5

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers

Cat. No.: B6181017
CAS No.: 2613383-08-5
M. Wt: 204.70 g/mol
InChI Key: BJEAAGBCFUCCSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methyl-decahydro-2,7-naphthyridin-1-one hydrochloride (CAS: 2613383-08-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.70 g/mol . The compound exists as a mixture of diastereomers, characterized by differing spatial arrangements of substituents at multiple stereocenters.

Synthesis and Applications Synthesis typically involves condensation reactions of amines or amino acids with aldehydes/ketones, followed by hydrochloric acid treatment to form the hydrochloride salt, improving aqueous solubility .

Safety Profile
The compound carries hazard codes H315 (skin irritation) and H319 (serious eye irritation), necessitating protective handling .

Properties

CAS No.

2613383-08-5

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2,7-naphthyridin-1-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h7-8,10H,2-6H2,1H3;1H

InChI Key

BJEAAGBCFUCCSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCNCC2C1=O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the Friedländer synthesis , which involves the condensation of an appropriate amine with a carbonyl compound to form the naphthyridine ring. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the naphthyridine core to simpler structures.

  • Substitution: : Replacing hydrogen atoms on the naphthyridine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include various derivatives of the naphthyridine core, which can be further modified for specific applications.

Scientific Research Applications

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: has several scientific research applications:

  • Medicinal Chemistry: : The compound and its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

  • Material Science: : Its unique structural properties make it suitable for use in the development of new materials with specific electronic or photonic properties.

  • Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Naphthyridine Derivatives

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related naphthyridines:

Compound Name (CAS) Molecular Formula Key Structural Features Unique Properties/Applications Reference
2-Methyl-decahydro-2,7-naphthyridin-1-one hydrochloride (2613383-08-5) C₉H₁₇ClN₂O Fully saturated core; methyl at C2, ketone at C1 High thermal stability; potential CNS activity
Decahydro-2,7-naphthyridine dihydrochloride (2402830-89-9) C₈H₁₈Cl₂N₂ Fully saturated; no ketone group Enhanced thermal stability (+50°C vs. unsaturated analogs)
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride C₉H₁₃ClN₂O Partial saturation; methoxy at C6 Improved solubility; explored in catalysis
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate dihydrochloride C₁₀H₁₂N₂O₂·2HCl Ester group at C1; partial saturation 2x higher enzyme inhibition vs. non-ester analogs
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one C₈H₇ClN₂O Chlorine at C7; unsaturated core Antimicrobial activity; used in heterocyclic synthesis

Key Comparison Metrics

Saturation and Thermal Stability
  • Fully saturated derivatives (e.g., decahydro-2,7-naphthyridine dihydrochloride) exhibit 50°C higher thermal stability than partially saturated analogs due to reduced ring strain and enhanced conformational rigidity .
  • Partial saturation (e.g., tetrahydro derivatives) increases reactivity for electrophilic substitutions but lowers thermal resistance .
Substituent Effects on Bioactivity
  • Electron-withdrawing groups (e.g., chlorine, trifluoromethyl) enhance enzyme inhibition. For example, a 3-trifluoromethyl analog shows 2x higher potency in enzyme assays compared to the methyl-substituted target compound .
  • Methoxy groups improve aqueous solubility but reduce membrane permeability, limiting CNS applications .

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